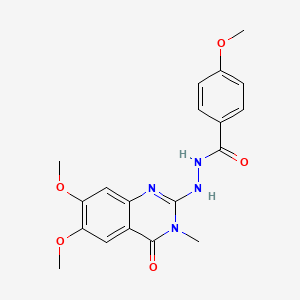![molecular formula C24H24N4O3 B10869183 methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10869183.png)
methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that features an indole moiety, a pyrazole ring, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a pyrazole precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the pyrazole ring can produce dihydropyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s indole moiety is of interest due to its presence in many biologically active molecules, making it a valuable tool for studying biological processes.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The indole moiety can intercalate with DNA, affecting gene expression and cellular processes. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
1H-Indole-3-carbaldehyde: An indole derivative used in the synthesis of various biologically active compounds.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents, used in medicinal chemistry.
Uniqueness
Methyl [(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its combination of indole and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C24H24N4O3 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
methyl 2-[4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C24H24N4O3/c1-16(25-13-12-17-15-26-20-11-7-6-10-19(17)20)23-21(14-22(29)31-2)27-28(24(23)30)18-8-4-3-5-9-18/h3-11,15,26-27H,12-14H2,1-2H3 |
InChI-Schlüssel |
YPBQLLHRTANHKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCCC1=CNC2=CC=CC=C21)C3=C(NN(C3=O)C4=CC=CC=C4)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxybenzyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10869108.png)
![2-Chloro-N-[4-(2-methyl-1H-imidazol-1-YL)benzyl]propanamide](/img/structure/B10869110.png)
![2-methyl-N-({4-[(2-methylpentanoyl)amino]phenyl}sulfonyl)pentanamide](/img/structure/B10869120.png)
![N-{4,6-dimethyl-2-[(5-methylfuran-2-yl)(phenyl)methyl]furo[2,3-b]pyridin-3-yl}benzamide](/img/structure/B10869125.png)

![3-(Furan-2-yl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10869139.png)
![1,3-Diazatricyclo[3.3.1.1(3,7)]decane, 2-(3-bromophenyl)-6,6-dimethyl-5,7-dinitro-](/img/structure/B10869145.png)
![10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diyl diacetate](/img/structure/B10869147.png)
![1-[(4-bromophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B10869150.png)
![11-(4-chlorophenyl)-N-cyclohexyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10869159.png)
![1-benzyl-6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B10869172.png)
![5-methyl-3-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10869176.png)
![5-(4-Fluorophenyl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B10869189.png)
